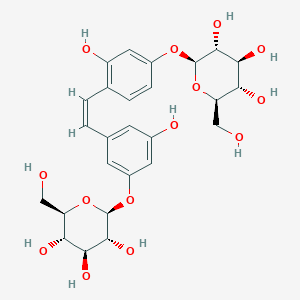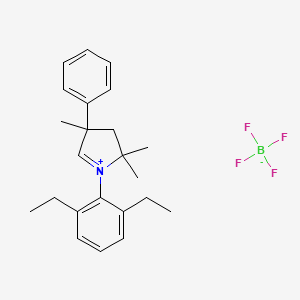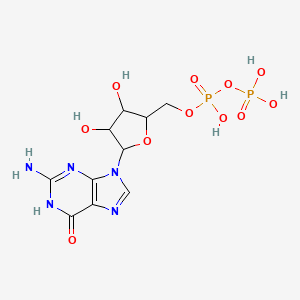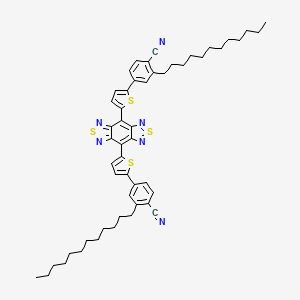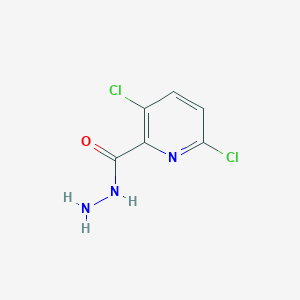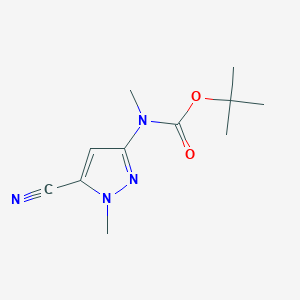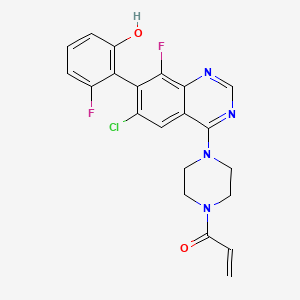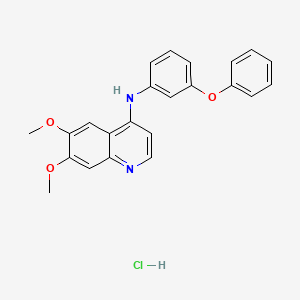
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride
Descripción general
Descripción
Hidrocloruro de GW 284543: es un inhibidor selectivo de la quinasa de la proteína cinasa activada por mitógeno 5 (MEK5). Este compuesto es conocido por su capacidad para reducir la fosforilación de la cinasa regulada por señal extracelular 5 (ERK5) y disminuir los niveles de proteína MYC endógena . Se utiliza principalmente en la investigación científica para estudiar la vía de señalización MEK5-ERK5 y su papel en varios procesos celulares.
Mecanismo De Acción
El hidrocloruro de GW 284543 ejerce sus efectos inhibiendo selectivamente MEK5, una quinasa involucrada en la fosforilación y activación de ERK5. Al reducir la fosforilación de ERK5, el hidrocloruro de GW 284543 interrumpe la cascada de señalización aguas abajo, lo que lleva a niveles disminuidos de proteína MYC endógena. Esta inhibición afecta a varios procesos celulares, incluido el crecimiento, la supervivencia y la diferenciación celulares .
Análisis Bioquímico
Biochemical Properties
GW 284543 hydrochloride plays a significant role in biochemical reactions. It interacts with the MEK5 enzyme, inhibiting its function . This interaction with MEK5 leads to a reduction in pERK5 and a decrease in endogenous MYC protein .
Cellular Effects
The effects of GW 284543 hydrochloride on cells are profound. It influences cell function by impacting cell signaling pathways, specifically the MEK5 pathway . This results in changes in gene expression, particularly a decrease in MYC protein .
Molecular Mechanism
The molecular mechanism of action of GW 284543 hydrochloride involves binding interactions with the MEK5 enzyme . This binding inhibits the function of MEK5, leading to a reduction in pERK5 and a decrease in MYC protein .
Metabolic Pathways
The specific metabolic pathways that GW 284543 hydrochloride is involved in are not currently known. It is known to interact with the MEK5 enzyme .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de GW 284543 implica múltiples pasos, incluida la formación de la estructura central y la posterior funcionalización. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. normalmente implica el uso de solventes orgánicos, catalizadores y condiciones de reacción específicas para lograr el producto deseado .
Métodos de producción industrial: La producción industrial del hidrocloruro de GW 284543 sigue rutas sintéticas similares, pero se amplía para satisfacer las demandas comerciales. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto se produce generalmente en instalaciones especializadas equipadas con tecnologías avanzadas de síntesis química y purificación .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de GW 284543 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes, nucleófilos y bases. Las condiciones típicas implican temperaturas moderadas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Reacciones de oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas para lograr una oxidación selectiva.
Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio en condiciones anhidras para reducir grupos funcionales específicos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados del hidrocloruro de GW 284543 con grupos funcionales modificados, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de análogos oxidados o reducidos .
Aplicaciones Científicas De Investigación
El hidrocloruro de GW 284543 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como compuesto de herramienta para estudiar la vía de señalización MEK5-ERK5 y su papel en reacciones y procesos químicos.
Biología: Employed en la investigación de biología celular para investigar los efectos de la inhibición de MEK5 sobre las funciones celulares, incluida la proliferación celular, la diferenciación y la apoptosis.
Medicina: Utilizado en estudios preclínicos para explorar los posibles beneficios terapéuticos de la inhibición de MEK5 en diversas enfermedades, como el cáncer y los trastornos inflamatorios.
Comparación Con Compuestos Similares
Compuestos similares:
PD 184352: Otro inhibidor de MEK con un perfil de selectividad diferente.
U 0126: Un inhibidor no selectivo de MEK1 y MEK2.
Trametinib: Un inhibidor selectivo de MEK1 y MEK2 utilizado en terapia contra el cáncer.
Singularidad: El hidrocloruro de GW 284543 es único debido a su inhibición selectiva de MEK5, lo que lo distingue de otros inhibidores de MEK que se dirigen a MEK1 y MEK2. Esta selectividad permite una modulación más precisa de la vía de señalización MEK5-ERK5, lo que la convierte en una herramienta valiosa en la investigación centrada en esta vía específica .
Propiedades
IUPAC Name |
6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3.ClH/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17;/h3-15H,1-2H3,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBMXFSNRBUGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2Z)-2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3028178.png)
![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)
